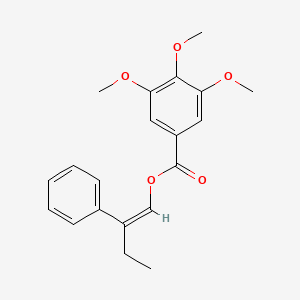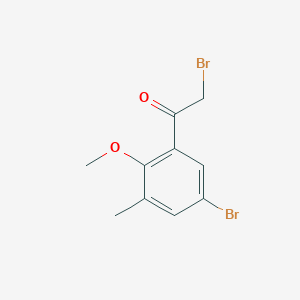
Desmethyl Narazaciclib
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desmethyl Narazaciclib is a derivative of Narazaciclib, a novel multi-kinase inhibitor. Narazaciclib is known for its potent activity against cyclin-dependent kinase 4 and 6, colony-stimulating factor 1 receptor, and FMS-like tyrosine kinase 3. This compound retains many of these properties, making it a promising compound in the field of oncology, particularly in the treatment of acute myeloid leukemia and other cancers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Desmethyl Narazaciclib typically involves the demethylation of Narazaciclib. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or aluminum chloride under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-efficiency reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Desmethyl Narazaciclib undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products Formed:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Desmethyl Narazaciclib has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of kinase inhibitors.
Biology: Investigated for its effects on cell cycle regulation and apoptosis.
Medicine: Explored as a potential therapeutic agent in the treatment of various cancers, including acute myeloid leukemia and breast cancer.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems .
Wirkmechanismus
Desmethyl Narazaciclib exerts its effects by inhibiting multiple kinases, including cyclin-dependent kinase 4 and 6, colony-stimulating factor 1 receptor, and FMS-like tyrosine kinase 3. This inhibition leads to cell cycle arrest at the G1 phase and induces apoptosis in cancer cells. The compound also affects various signaling pathways, including those involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Palbociclib: Another cyclin-dependent kinase 4 and 6 inhibitor with similar mechanisms of action.
Abemaciclib: Known for its high specificity towards cyclin-dependent kinase 4 and 6.
Ribociclib: Shares similar kinase inhibitory profiles but differs in its pharmacokinetic properties .
Uniqueness: Desmethyl Narazaciclib is unique due to its multi-targeted kinase inhibition, which provides a broader spectrum of activity compared to other similar compounds. This makes it a promising candidate for overcoming resistance mechanisms in cancer therapy .
Eigenschaften
Molekularformel |
C23H25N7O |
|---|---|
Molekulargewicht |
415.5 g/mol |
IUPAC-Name |
8-cyclopentyl-7-oxo-2-(4-piperazin-1-ylanilino)pyrido[2,3-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C23H25N7O/c24-14-16-13-17-15-26-23(28-21(17)30(22(16)31)20-3-1-2-4-20)27-18-5-7-19(8-6-18)29-11-9-25-10-12-29/h5-8,13,15,20,25H,1-4,9-12H2,(H,26,27,28) |
InChI-Schlüssel |
KBPPTUDYXRJMOR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)N2C3=NC(=NC=C3C=C(C2=O)C#N)NC4=CC=C(C=C4)N5CCNCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile](/img/structure/B13427787.png)
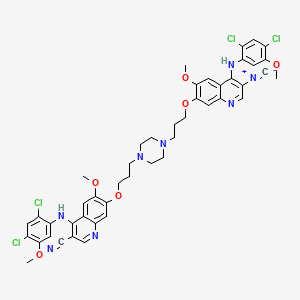
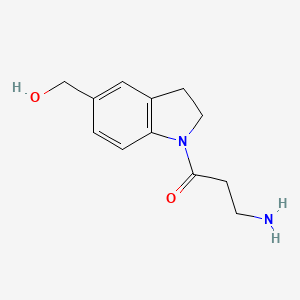
![5-benzyl-4-isobutyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13427824.png)
![2-[[(3aS,4S,6R,6aR)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol](/img/structure/B13427827.png)


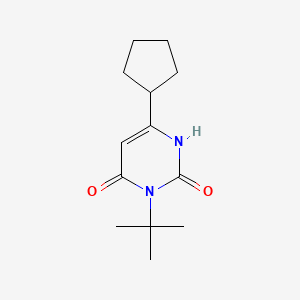
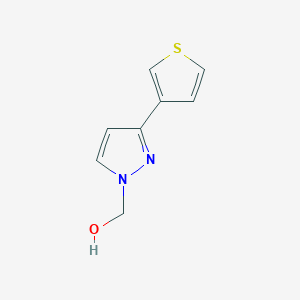
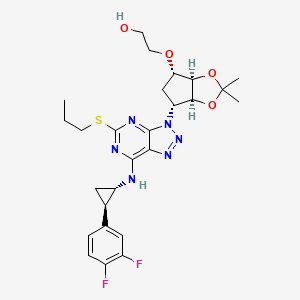
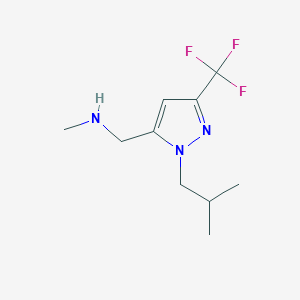
![3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid](/img/structure/B13427860.png)
